Technical Guide: 4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2)
Technical Guide: 4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2)
[1]
Executive Summary
4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2) is a specialized fluoro-heterocyclic building block utilized primarily in the development of anti-infective agents (antimalarials, antivirals) and kinase inhibitors.[1] Its structural core combines the lipophilic, metabolic-blocking properties of the trifluoromethyl group at the C2 position with a steric ethyl handle at C4. This specific substitution pattern modulates the basicity of the quinoline nitrogen, reducing hERG liability while enhancing membrane permeability compared to non-fluorinated analogs.
This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-integrity data for lead optimization.
Part 1: Physicochemical Profile[1][3]
The introduction of a trifluoromethyl group at C2 significantly alters the electronic landscape of the quinoline ring, withdrawing electron density from the nitrogen atom. This results in a lower pKa compared to unsubstituted quinoline (pKa ~4.9), making the molecule less protonated at physiological pH—a critical factor for passive transport across the blood-brain barrier (BBB) or infected erythrocyte membranes.
Table 1: Core Properties
| Property | Data | Note |
| CAS Number | 515845-46-2 | |
| Molecular Formula | C₁₂H₁₀F₃N | |
| Molecular Weight | 225.21 g/mol | |
| Physical State | Low-melting solid or Oil | Analogous 4-Me derivatives are solids (mp 58-62°C); ethyl substitution often lowers lattice energy. |
| Predicted LogP | 3.8 ± 0.4 | Highly lipophilic due to CF₃ and Ethyl groups. |
| Predicted pKa | ~2.5 - 3.0 | Nitrogen basicity reduced by inductive effect of 2-CF₃. |
| H-Bond Acceptors | 1 (Quinoline N) | Weak acceptor. |
| PSA (Polar Surface Area) | 12.9 Ų | Favorable for CNS penetration. |
Part 2: Synthetic Strategies
For research and scale-up, two distinct pathways are recommended. Method A is preferred for late-stage diversification (Medicinal Chemistry), while Method B is atom-economical for gram-scale preparation (Process Chemistry).
Method A: Modular Synthesis via Suzuki-Miyaura Coupling (Recommended)
This route utilizes the commercially available intermediate 4-chloro-2-(trifluoromethyl)quinoline . It allows for the rapid generation of 4-alkyl analogs using organoboron reagents.
Protocol:
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Reagents: 4-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), Ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane/Water (9:1).
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Conditions: Degas solvents with Argon. Heat to 90°C for 4-12 hours in a sealed tube.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: De Novo Cyclization (Combes Synthesis)
For larger batches, the condensation of aniline with a fluorinated
Protocol:
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Reagents: Aniline (1.0 eq), 1,1,1-trifluorohexane-2,4-dione (1.1 eq).
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Catalyst: Polyphosphoric Acid (PPA) or Eaton’s Reagent.[2]
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Mechanism: Acid-catalyzed formation of a Schiff base followed by electrophilic aromatic substitution (cyclization).
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Regioselectivity: The CF₃ group typically directs to the 2-position due to the mechanism favoring attack of the aniline nitrogen on the more electrophilic carbonyl (adjacent to CF₃) or thermodynamic equilibration.
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways. Solid lines denote the de novo Combes route; dashed lines denote the modular Suzuki coupling.
Part 3: Structural Characterization[1]
Verification of the 4-ethyl-2-(trifluoromethyl)quinoline structure relies on specific NMR signatures.
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¹H NMR (CDCl₃, 400 MHz):
- 1.35 (t, 3H): Methyl protons of the ethyl group.
- 3.10 (q, 2H): Methylene protons (benzylic) coupled to the methyl.
- 7.60 - 8.20 (m, 5H): Aromatic quinoline protons. The proton at C3 is often a singlet or doublet with long-range coupling to Fluorine.
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¹⁹F NMR:
- -68.0 ppm: Characteristic singlet for the CF₃ group attached to the heteroaromatic ring.
Part 4: Medicinal Chemistry Applications[1][6][7]
Bioisosterism & Metabolic Stability
The 2-trifluoromethylquinoline scaffold is a proven pharmacophore, most notably in the antimalarial drug Mefloquine .
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Metabolic Blocking: The CF₃ group at C2 blocks the oxidative metabolism prone to occur at the electron-deficient C2 position of quinolines (via aldehyde oxidase).
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Lipophilicity: The 4-ethyl group fills hydrophobic pockets (e.g., in kinase ATP binding sites) more effectively than a methyl group, while the CF₃ group increases global lipophilicity (LogP), aiding in crossing the lipid bilayer of parasites or the BBB.
Signal Inhibition Logic
In kinase drug discovery, this scaffold often mimics the adenine ring of ATP. The electron-withdrawing CF₃ reduces the H-bond acceptor capability of the Nitrogen, which can be tuned to match specific donor residues in the hinge region of kinases.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.
Part 5: Handling & Safety[1]
While specific toxicological data for CAS 515845-46-2 is limited, it should be handled with the protocols standard for lipophilic fluorinated quinolines.
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GHS Classification (Predicted):
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life (due to CF₃ stability).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Disposal: Do not release into drains. Fluorinated compounds require high-temperature incineration.
References
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Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.Link
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National Institutes of Health (NIH). (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties.Link
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BenchChem. (2025).[3][4] Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde: Protocols and Applications.Link
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MDPI. (2019). The Development of Novel Compounds Against Malaria: Quinolines and Bioisosteres.Link
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Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Reagents.Link
